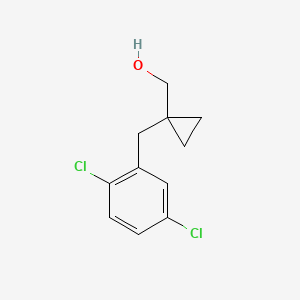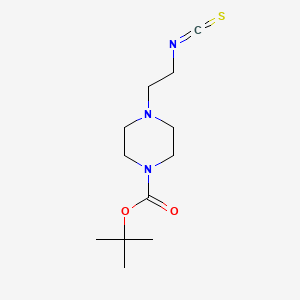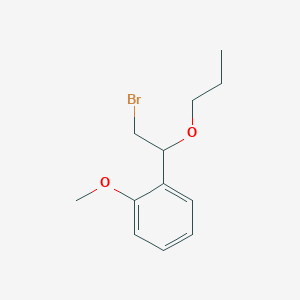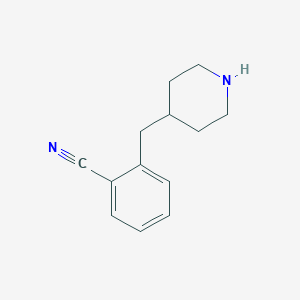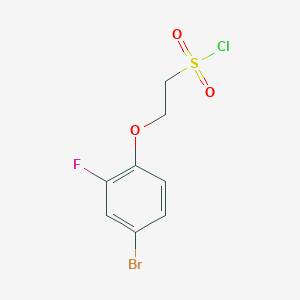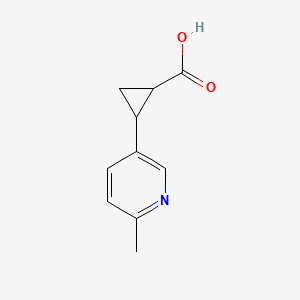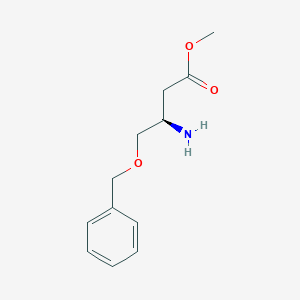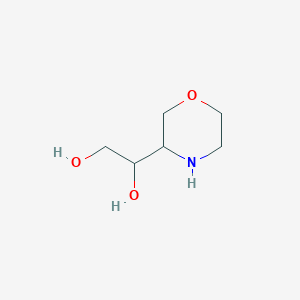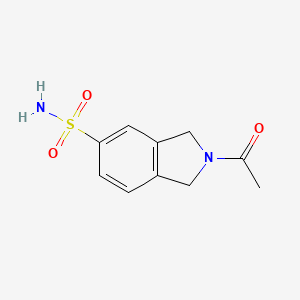
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide is a compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Métodos De Preparación
The synthesis of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide has diverse scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is explored for its potential therapeutic applications in treating various diseases. In the industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide can be compared with other similar compounds, such as 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride and 2H-isoindole-2-carboxylic acid . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O3S |
|---|---|
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
2-acetyl-1,3-dihydroisoindole-5-sulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-7(13)12-5-8-2-3-10(16(11,14)15)4-9(8)6-12/h2-4H,5-6H2,1H3,(H2,11,14,15) |
Clave InChI |
GMUCRSHRPFNASQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2=C(C1)C=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
